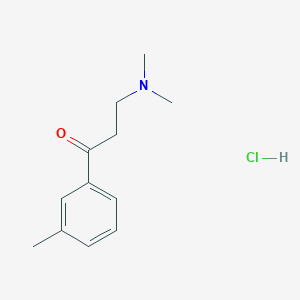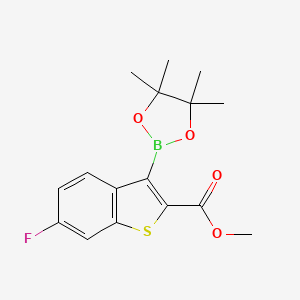
Propan-2-yl 2-bromo-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-bromo-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenylacetate moiety, with an isopropyl group as the esterifying alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromo-2-phenylacetate can be synthesized through the esterification of 2-bromo-2-phenylacetic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-bromo-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 2-bromo-2-phenylacetic acid and isopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetates.
Reduction: 2-bromo-2-phenylethanol.
Hydrolysis: 2-bromo-2-phenylacetic acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-bromo-2-phenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-bromo-2-phenylacetate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, such as enzyme activity and receptor signaling, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-phenylacetic acid: Similar structure but lacks the ester group.
Propan-2-yl 2-chloro-2-phenylacetate: Similar ester structure but with a chlorine atom instead of bromine.
2-Phenyl-2-propanol: Similar phenyl group but with a hydroxyl group instead of an ester.
Uniqueness
Propan-2-yl 2-bromo-2-phenylacetate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
propan-2-yl 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI-Schlüssel |
VGTJZEKCWGVZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)



![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)


![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)



![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
